Endomorfina 2

Descripción general

Descripción

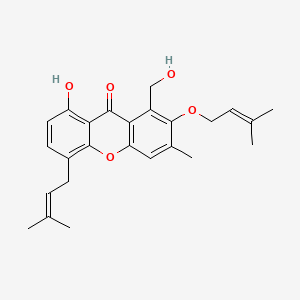

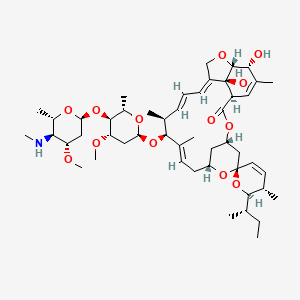

La endomorfina-2 es un péptido opioide endógeno, una de las dos endomorfinas conocidas. Tiene la secuencia de aminoácidos L-Tirosil-L-prolil-L-fenilalanil-L-fenilalaninamida . Este compuesto es un agonista de alta afinidad y altamente selectivo del receptor μ-opioide. La endomorfina-2 se encuentra principalmente en la médula espinal y el tronco encefálico inferior, donde juega un papel significativo en la modulación del dolor .

Aplicaciones Científicas De Investigación

La endomorfina-2 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis y modificación de péptidos.

Biología: Se investiga su papel en la modulación del dolor y la neurotransmisión.

Medicina: Se explora como un posible analgésico con menos efectos secundarios en comparación con los opioides tradicionales.

Industria: Se utiliza en el desarrollo de nuevas terapias para el manejo del dolor y sistemas de administración de medicamentos .

Mecanismo De Acción

La endomorfina-2 ejerce sus efectos al unirse al receptor μ-opioide. Esta unión inhibe la liberación de neurotransmisores, lo que lleva a una reducción de la excitabilidad neuronal y la percepción del dolor. Además, la endomorfina-2 induce la liberación de dinorfina A y [Met]encefalina, que activan los receptores κ- y δ-opioides, respectivamente. Esta activación de múltiples receptores contribuye a sus efectos analgésicos .

Compuestos Similares:

Endomorfina-1: Otro péptido opioide endógeno con la secuencia L-Tirosil-L-prolil-L-triptofil-L-fenilalaninamida. Es más prevalente en el cerebro y el tronco encefálico superior.

β-Endorfinas: Un péptido más largo con una afinidad de receptor más amplia.

Dinorfina A: Un péptido opioide que activa principalmente el receptor κ-opioide

Singularidad de la Endomorfina-2: La endomorfina-2 es única debido a su alta selectividad y afinidad por el receptor μ-opioide, lo que la convierte en un analgésico potente con potencialmente menos efectos secundarios. Su prevalencia en la médula espinal y el tronco encefálico inferior también la distingue de la endomorfina-1, que está más concentrada en el cerebro .

Análisis Bioquímico

Biochemical Properties

Endomorphin-2 has a high affinity and selectivity for the μ-opioid receptor . It interacts with this receptor, binding it exclusively and strongly . This interaction is crucial for its role in biochemical reactions .

Cellular Effects

Endomorphin-2 exerts significant effects on various types of cells and cellular processes . It influences cell function by inducing the release of dynorphin A and [Met]enkephalin in the spinal cord and brain . This action activates the κ- and δ-opioid receptors, respectively, and a portion of the analgesic effects of Endomorphin-2 is dependent on this action .

Molecular Mechanism

Endomorphin-2 exerts its effects at the molecular level through its high affinity and selectivity for the μ-opioid receptor . It binds to this receptor exclusively and strongly . This binding interaction is crucial for its mechanism of action .

Temporal Effects in Laboratory Settings

Endomorphin-2 has been shown to exert potent anti-inflammatory effects in both acute and chronic peripheral inflammation . Endomorphin-2 itself is very unstable in vivo, with an in vitro half-life of less than 5 min in rat brain homogenate .

Dosage Effects in Animal Models

Endomorphin-2 produces analgesia in animals . The distinguished antinociceptive property of Endomorphin-2 in acute and chronic pain, including neuropathic pain, cancer pain, and inflammatory pain, has been revealed and investigated for therapeutic purposes .

Metabolic Pathways

Endomorphin-2 is involved in the opioid peptide family’s metabolic pathways . It interacts with the μ-opioid receptor, which is crucial for its role in these pathways .

Transport and Distribution

Endomorphin-2 is distributed throughout the central and peripheral nervous systems . It is mainly detected in the spinal cord and lower brainstem .

Subcellular Localization

Endomorphin-2 is located within the mammalian central nervous system and immune tissues . Its subcellular localization and any effects on its activity or function are crucial for its role in many major physiological processes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de endomorfina-2 implica la síntesis de péptidos en fase sólida (SPPS). El proceso generalmente comienza con la unión del primer aminoácido a una resina, seguida de la adición secuencial de aminoácidos protegidos. Los grupos protectores se eliminan y el péptido se escinde de la resina. El producto final se purifica mediante cromatografía líquida de alto rendimiento (HPLC) .

Métodos de Producción Industrial: La producción industrial de endomorfina-2 sigue principios similares a la síntesis de laboratorio pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para mejorar la eficiencia y el rendimiento. El proceso involucra rigurosas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La endomorfina-2 puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en el residuo de tirosina, lo que lleva a la formación de ditirosina.

Reducción: Las reacciones de reducción son menos comunes pero pueden implicar la reducción de los enlaces disulfuro si están presentes.

Sustitución: Las reacciones de sustitución pueden ocurrir en los residuos de aminoácidos, lo que lleva a la formación de análogos.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el ditiotreitol (DTT).

Sustitución: Diversos derivados de aminoácidos en condiciones controladas.

Productos Principales:

Oxidación: Ditirosina y otros derivados oxidados.

Reducción: Formas peptídicas reducidas.

Sustitución: Análogos peptídicos con secuencias de aminoácidos modificadas.

Comparación Con Compuestos Similares

Endomorphin-1: Another endogenous opioid peptide with the sequence L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalaninamide. It is more prevalent in the brain and upper brainstem.

β-Endorphin: A longer peptide with broader receptor affinity.

Dynorphin A: An opioid peptide that primarily activates the κ-opioid receptor

Uniqueness of Endomorphin-2: Endomorphin-2 is unique due to its high selectivity and affinity for the μ-opioid receptor, making it a potent analgesic with potentially fewer side effects. Its prevalence in the spinal cord and lower brainstem also distinguishes it from endomorphin-1, which is more concentrated in the brain .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJHWXXXIMEHKW-LJWNLINESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415506 | |

| Record name | Endomorphin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Endomorphin-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

141801-26-5 | |

| Record name | Endomorphin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141801265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endomorphin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPEPTIDE-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PH5M0466G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Endomorphin-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 131 °C | |

| Record name | Endomorphin-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Endomorphin-2?

A: Endomorphin-2 exhibits high affinity and selectivity for the μ-opioid receptor (MOPr) [, , , , , , ], particularly the proposed μ1-opioid receptor subtype [].

Q2: How does Endomorphin-2 interact with the MOPr?

A: While the exact binding mechanism is still under investigation, research suggests that Endomorphin-2 adopts a cis conformation around the Tyr-Pro peptide bond for optimal interaction with the MOPr []. This interaction initiates a cascade of downstream signaling events.

Q3: What are the downstream effects of Endomorphin-2 binding to MOPr?

A: Endomorphin-2 binding to MOPr activates G proteins, primarily Gi/o proteins [, ]. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels []. Additionally, Endomorphin-2 exhibits biased agonism towards β-arrestin recruitment, which may contribute to its distinct pharmacological profile [].

Q4: How does Endomorphin-2-induced MOPr activation differ from other opioid agonists?

A: Endomorphin-2 demonstrates a preference for activating the μ1-opioid receptor subtype, inducing dynorphin A (1-17) release in the spinal cord, which subsequently activates κ-opioid receptors [, ]. This sets it apart from Endomorphin-1, which primarily activates a different μ-opioid receptor subtype [, ].

Q5: Does Endomorphin-2 interact with other receptors besides MOPr?

A: While Endomorphin-2 displays high selectivity for MOPr, studies suggest potential interaction with κ3-opioid receptors with moderate affinity [].

Q6: What is the molecular formula and weight of Endomorphin-2?

A6: Endomorphin-2 has a molecular formula of C25H32N4O5 and a molecular weight of 468.55 g/mol.

Q7: Is there any spectroscopic data available for Endomorphin-2?

A: Yes, circular dichroism studies have been employed to analyze the conformational changes in Endomorphin-2 analogs with different chirality, providing insights into structural requirements for MOPr binding []. Additionally, 1H NMR spectroscopy has been used to elucidate the solution conformation of Endomorphin-2 and its analogs, highlighting the importance of the cis Tyr-Pro amide bond [, ].

Q8: How do structural modifications impact the activity of Endomorphin-2?

A: Modifications, particularly at positions 2 and 4, significantly influence Endomorphin-2's activity. For example, replacing Pro2 with D-Pro generates a partial agonist with antagonistic properties []. Incorporating D-1-Nal or D-2-Nal at position 4 yields compounds with μ-opioid receptor antagonist activity [].

Q9: What is the significance of the C-terminal amide group in Endomorphin-2?

A: Replacing the C-terminal amide group with a carboxyl group increases the peptide's flexibility, potentially impacting its interaction with the MOPr [].

Q10: How do endomorphin-1 and -2 differ in their structure-activity relationship?

A: While both are highly selective for MOPr, subtle differences in their structure contribute to their distinct pharmacological profiles. Notably, Endomorphin-1 is more potent at spinal sites, suggesting differences in receptor subtype preference or pharmacokinetic properties [].

Q11: What is known about the stability of Endomorphin-2?

A: Endomorphin-2 is susceptible to enzymatic degradation, particularly by dipeptidyl peptidase IV, which cleaves the Pro(2)-Phe(3) bond []. This rapid degradation limits its duration of action.

Q12: Are there strategies to improve the stability of Endomorphin-2?

A: Research suggests that co-administration with dipeptidyl peptidase IV inhibitors, like Diprotin A, can enhance and prolong Endomorphin-2's antinociceptive effects []. Additionally, designing analogs resistant to enzymatic degradation is an active area of research.

Q13: What is the metabolic fate of Endomorphin-2?

A: Enzymatic degradation, particularly by dipeptidyl peptidase IV in the brain, plays a significant role in Endomorphin-2's metabolism. Initial cleavage occurs at the N-terminal, followed by the Phe-Phe bond [].

Q14: What are the primary in vitro and in vivo models used to study Endomorphin-2?

A: In vitro studies utilize isolated tissue preparations, such as the guinea pig ileum (GPI), to assess the opioid activity of Endomorphin-2 and its analogs [, , ]. In vivo studies often employ rodent models of pain, including the tail-flick, hot-plate, and paw-withdrawal tests, to evaluate the antinociceptive effects of Endomorphin-2 [, , , , , , , , ].

Q15: What other physiological effects have been observed with Endomorphin-2?

A: Beyond analgesia, Endomorphin-2 has demonstrated vasodilatory effects in rats, mediated by nitric oxide release [, ]. It also influences feeding behavior in chicks, stimulating food intake after central administration []. Additionally, Endomorphin-2 modulates cytokine production and functions related to innate immunity in macrophages [].

Q16: Is there evidence of resistance developing to Endomorphin-2?

A16: While specific studies on Endomorphin-2 resistance are limited, its close relationship with other μ-opioid agonists suggests a potential for developing tolerance and cross-tolerance with prolonged use, similar to other opioids.

Q17: Does Endomorphin-2 exhibit cross-tolerance with other opioids?

A: Studies show an asymmetric cross-tolerance between Endomorphin-1 and Endomorphin-2. Mice tolerant to Endomorphin-2 exhibit partial cross-tolerance to Endomorphin-1, but not vice-versa []. Additionally, pretreatment with DAMGO, a non-selective opioid agonist, attenuates Endomorphin-1-induced antinociception but not that of Endomorphin-2 [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)

![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)

![(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide](/img/structure/B1671208.png)